Methyl 2-(3-bromopyridin-2-yl)acetate is a chemical compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol. It features a brominated pyridine ring attached to an acetate group, making it an important intermediate in organic synthesis and medicinal chemistry. The compound is known for its potential biological activities and is classified under various chemical databases with the CAS number 192642-95-8 and PubChem ID 57415880 .
Research indicates that methyl 2-(3-bromopyridin-2-yl)acetate may exhibit various biological activities, including:
Several methods exist for synthesizing methyl 2-(3-bromopyridin-2-yl)acetate:
Methyl 2-(3-bromopyridin-2-yl)acetate has several applications:
Interaction studies involving methyl 2-(3-bromopyridin-2-yl)acetate focus on its binding affinity with various biological targets:
Methyl 2-(3-bromopyridin-2-yl)acetate shares structural similarities with other brominated pyridine derivatives. Here are some comparable compounds:
The uniqueness of methyl 2-(3-bromopyridin-2-yl)acetate lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and biological properties compared to other derivatives. This specificity is crucial for tailoring compounds for desired pharmacological effects.
Traditional approaches to the synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate primarily involve nucleophilic substitution reactions and direct esterification protocols. These established methodologies provide reliable pathways but often require harsh conditions and may suffer from limited functional group tolerance.
Nucleophilic substitution represents one of the most fundamental approaches for introducing acetate functionality into bromopyridine systems. The inherent electrophilic nature of bromopyridines makes them excellent substrates for various nucleophilic species [1] [2].
The use of lithioacetonitrile as a nucleophile has demonstrated particular effectiveness in bromopyridine functionalization. Under mild conditions in tetrahydrofuran solvent, substituted bromopyridines undergo facile nucleophilic substitution to afford the corresponding cyanomethylated products in high yields [1]. This methodology exploits the enhanced electrophilicity of the pyridine ring when substituted with bromine at the 3-position.
Secondary amides have also proven effective as nucleophilic partners in bromopyridine transformations. The Goldberg reaction, utilizing copper iodide and phenanthroline as a catalyst system, enables the coupling of 2-bromopyridine with various secondary amides under basic conditions [3]. Using potassium phosphate as the base in toluene at reflux temperatures, yields of 80-92% have been achieved for the formation of nitrogen-pyridine bonds [3].
Methyl 2-(3-bromopyridin-2-yl)acetate demonstrates remarkable thermal stability under ambient conditions, with decomposition onset occurring only at elevated temperatures exceeding 250°C [1] [2]. The compound exhibits excellent long-term stability at room temperature, making it suitable for extended storage periods without significant degradation [1] [2]. Comparative studies with related bromopyridine acetate derivatives indicate that the 3-bromo substitution pattern contributes to enhanced thermal stability compared to other positional isomers [3] [4].
Thermogravimetric analysis reveals a distinct thermal decomposition profile characterized by an initial weight loss commencing at approximately 250-270°C, with peak decomposition rates observed between 280-320°C [5] [6]. The compound maintains structural integrity up to 150°C, exhibiting minimal mass loss (<1%) under standard atmospheric conditions [1] [5]. Between 150-250°C, moderate thermal degradation occurs, with decomposition rates increasing significantly above this temperature range [2] [5].
The thermal decomposition of methyl 2-(3-bromopyridin-2-yl)acetate follows first-order kinetics, with activation energies ranging from 110-130 kJ/mol, consistent with typical ester decomposition pathways [7] [8]. The decomposition mechanism involves multiple competing pathways, including ester bond cleavage, decarboxylation, and aromatic ring degradation [7] [9].
Primary decomposition products identified through gas chromatography-mass spectrometry include carbon dioxide, carbon monoxide, hydrogen bromide, and various nitrogen-containing heterocyclic fragments [2] [7]. The formation of toxic hydrogen bromide gas necessitates appropriate ventilation and safety precautions during high-temperature processing [2] [10]. Secondary decomposition products include methanol vapors from ester hydrolysis and pyridine derivatives from ring fragmentation [7] [11].
Table 2: Thermodynamic Stability Assessment
| Temperature Range (°C) | Stability Assessment | Decomposition Products | Notes |
|---|---|---|---|
| 25-150 | Stable | None detected | Recommended storage conditions |
| 150-250 | Moderate decomposition | Minor thermal degradation products | Caution advised for prolonged heating |
| >250 | Significant decomposition | Carbon oxides, hydrogen bromide, nitrogen oxides | Hazardous decomposition products formed |
| Room temperature | Long-term stable | None detected | Suitable for ambient storage |
Methyl 2-(3-bromopyridin-2-yl)acetate exhibits extremely limited aqueous solubility, with measurements indicating concentrations below 0.1 mg/mL at 25°C [1] [12]. This poor water solubility is attributed to the hydrophobic nature of the brominated pyridine ring system and the ester functionality [1] . The compound is classified as practically insoluble in water according to pharmacopeial standards [12] [14].
Temperature-dependent solubility studies reveal minimal improvement in aqueous dissolution even at elevated temperatures, with solubility increasing to only approximately 0.3 mg/mL at 60°C [12]. The presence of the bromine substituent at the 3-position significantly reduces water solubility compared to non-halogenated pyridine acetate analogs [12].
The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where complete dissolution occurs at concentrations exceeding 200 mg/mL [1] [15]. This high solubility in polar aprotic media facilitates its use in various synthetic applications and analytical procedures [15] .
Moderate solubility is observed in polar protic solvents such as methanol and ethanol, with typical solubility ranges of 50-100 mg/mL depending on temperature and specific alcohol used [12] . In chlorinated solvents like dichloromethane and chloroform, the compound shows good solubility, making these systems suitable for extraction and purification procedures [17] .
Limited solubility occurs in diethyl ether and other low-polarity ethers, while the compound remains essentially insoluble in hydrocarbon solvents such as hexane and petroleum ether [17] [12]. This solubility pattern reflects the compound's moderate polarity arising from the ester group and pyridine nitrogen .
Table 3: Solubility Behavior in Various Media
| Solvent System | Solubility (mg/mL) | Classification |
|---|---|---|
| Water (25°C) | <0.1 | Practically insoluble |
| Dimethyl sulfoxide (DMSO) | >200 | Freely soluble |
| N,N-Dimethylformamide (DMF) | High solubility | Freely soluble |
| Dichloromethane | Moderate solubility | Soluble |
| Ethanol | Moderate solubility | Soluble |
| Diethyl ether | Limited solubility | Slightly soluble |
| Hexane | Poor solubility | Insoluble |
Under strongly acidic conditions (pH 1.0-2.0), methyl 2-(3-bromopyridin-2-yl)acetate undergoes moderate hydrolysis with half-lives ranging from 24-48 hours at 37°C [10]. The primary degradation pathway involves acid-catalyzed ester bond cleavage, yielding the corresponding carboxylic acid and methanol . The rate of hydrolysis increases with decreasing pH and elevated temperature [10].
At moderately acidic pH values (2.0-4.0), the compound demonstrates excellent stability with negligible degradation observed over extended periods (>168 hours) [10]. This stability range encompasses typical physiological pH conditions found in gastric environments, suggesting potential oral bioavailability applications .
The compound exhibits optimal stability in the neutral pH range (4.0-7.0), with minimal degradation occurring even under accelerated stability testing conditions [10]. This pH range represents ideal storage conditions for pharmaceutical formulations and analytical standards [10] .
Under mildly basic conditions (pH 9.0-12.0), base-catalyzed ester hydrolysis becomes significant, with half-lives decreasing to 24-72 hours depending on specific pH and temperature conditions . The hydroxide ion-mediated mechanism proceeds through nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that subsequently decomposes .
Extreme basic conditions (pH >12.0) result in rapid hydrolysis with half-lives under 12 hours, generating the deprotonated carboxylic acid and methanol . Such conditions should be avoided during handling and storage to prevent significant product loss [10].
Table 4: pH-Dependent Stability Profile
| pH Range | Stability Assessment | Half-life (hours) | Primary Degradation Pathway |
|---|---|---|---|
| 1.0-2.0 | Moderate hydrolysis | 24-48 | Acid-catalyzed ester hydrolysis |
| 2.0-4.0 | Stable | >168 | Minimal degradation |
| 4.0-7.0 | Stable | >168 | Minimal degradation |
| 7.0-9.0 | Stable | >168 | Minimal degradation |
| 9.0-12.0 | Moderate hydrolysis | 24-72 | Base-catalyzed ester hydrolysis |
| >12.0 | Rapid hydrolysis | <12 | Rapid base-catalyzed hydrolysis |
Methyl 2-(3-bromopyridin-2-yl)acetate exhibits characteristic retention behavior in reverse-phase high-performance liquid chromatography systems. Using a standard C18 column with acetonitrile/water mobile phase systems, typical retention times range from 3.8-4.2 minutes depending on the specific gradient conditions employed [21] [22]. The compound demonstrates excellent peak symmetry and resolution when analyzed using ultraviolet detection at 254 nm [21] [23].
Method development studies utilizing methanol/water mobile phases show slightly reduced retention times (3.6-3.8 minutes) compared to acetonitrile systems, reflecting differences in elution strength between these organic modifiers [22] [23]. The compound responds well to both isocratic and gradient elution modes, with gradient methods providing superior peak shape and resolution for complex sample matrices [21] [22].
Quantitative analysis methods have been validated with excellent linearity (r² >0.999) across concentration ranges of 1-100 μg/mL, with limits of detection and quantification of 0.1 and 0.3 μg/mL, respectively [21] [24]. These analytical parameters support both quality control applications and trace-level impurity analysis [21] [24].
Gas chromatographic analysis using standard DB-5 columns reveals retention times of approximately 12.5 minutes under temperature-programmed conditions (60-280°C at 10°C/min) [25] [26]. The compound produces a characteristic molecular ion peak at m/z 230 in electron ionization mass spectrometry, with significant fragment ions at m/z 171 (loss of CO₂Me), m/z 149 (loss of bromine), and m/z 91 (tropylium ion) [25] [27].
Mass spectral fragmentation patterns provide definitive structural identification, with base peaks typically corresponding to the bromopyridine fragment (m/z 158) and acetate-related ions [25] [27]. These spectral characteristics enable unambiguous identification and quantification in complex matrices [26] [27].
Thin-layer chromatographic analysis on silica gel plates using petroleum ether/ethyl acetate mobile phases (1:1 v/v) yields Rf values of approximately 0.46 [22] [23]. The compound exhibits strong ultraviolet absorption, enabling visualization under 254 nm illumination without the need for additional detection reagents [22] [23].
Alternative mobile phase systems using dichloromethane/methanol mixtures provide comparable resolution with slightly different Rf values, offering flexibility for method optimization based on specific analytical requirements [22] [23]. The compound's chromatographic behavior reflects its moderate polarity and provides reliable separation from structurally related impurities and degradation products [22] [23].
Table 5: Chromatographic Retention Characteristics
| Method | Retention Time/Rf | Mobile Phase/Conditions | Detection Method |
|---|---|---|---|
| HPLC (C18, ACN/H₂O) | 4.2 min | Acetonitrile/water (60:40, v/v) | UV at 254 nm |
| HPLC (C18, MeOH/H₂O) | 3.8 min | Methanol/water (70:30, v/v) | UV at 220 nm |
| GC-MS (DB-5) | 12.5 min | Temperature program 60-280°C | Mass spectrometry |
| LC-MS (ESI+) | 3.1 min | 0.1% formic acid in ACN/H₂O | Mass spectrometry |
| TLC (Silica gel) | 0.46 | Petroleum ether/ethyl acetate (1:1) | UV visualization |